molecular formula C14H14N2O3 B5571554 N-(2,4-dimethoxyphenyl)nicotinamide

N-(2,4-dimethoxyphenyl)nicotinamide

Cat. No. B5571554
M. Wt: 258.27 g/mol
InChI Key: GIRGJXQFXZQQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)nicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. It was first identified in the 1980s as a compound with promising activity against cancer cells, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Cosmeceutical Applications

Niacinamide, a derivative of nicotinic acid, has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It influences human DNA repair and cellular stress responses, and has been widely leveraged as a multipurpose antiaging ingredient .

Therapeutic Applications

The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .

Antioxidant Activity

Niacinamide has potent antioxidant activity, which can decrease sallowness (i.e., yellowing) of the skin . This property is beneficial in skincare, particularly in products designed for aging skin .

Antibacterial and Antibiofilm Properties

Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . For instance, the derivative ND4 was found to be a promising inhibitor candidate against Enterococcus faecalis .

Antimicrobial, Antifungal, and Anti-HIV Properties

Nicotinamide has been studied for its antimicrobial, antifungal, and anti-HIV properties . These properties make it a potential candidate for the development of new therapeutic agents .

Hair and Scalp Health

Nicotinamide has properties that promote hair growth, prevent gray hair, increase hair elasticity, and treat conditions like dandruff and itching . These properties make it a valuable ingredient in hair care products .

Mechanism of Action

Target of Action

N-(2,4-dimethoxyphenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .

Mode of Action

Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . It serves as a coenzyme for hundreds of dehydrogenases in redox reactions .

Biochemical Pathways

Nicotinamide is a key player in the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . In this pathway, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD . N-(2,4-dimethoxyphenyl)nicotinamide, being a derivative of nicotinamide, might also be involved in this pathway, but specific studies are needed to confirm this.

Pharmacokinetics

Nicotinamide is known to be absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excreted via the kidneys . The ADME properties of N-(2,4-dimethoxyphenyl)nicotinamide might be similar, but specific studies are needed to confirm this.

Result of Action

Nicotinamide is known to have a neuroprotective effect and can reduce the incidence of non-melanoma skin cancers . It is also involved in cellular energy metabolism and DNA repair .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)16-14(17)10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRGJXQFXZQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.